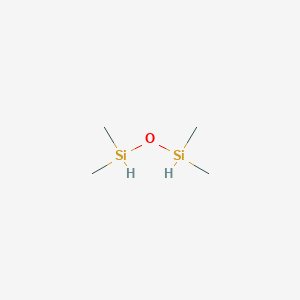

1,1,3,3-Tetramethyl-disiloxane

Übersicht

Beschreibung

1,1,3,3-Tetramethyl-disiloxane (CAS: 3277-26-7) is a linear organosilicon compound with the molecular formula C₄H₁₄OSi₂ and a molecular weight of 134.32 g/mol . Its structure consists of a disiloxane backbone (Si–O–Si) with two methyl groups attached to each silicon atom. This configuration imparts thermal stability, hydrophobicity, and flexibility, making it a versatile precursor in silicone chemistry.

Vorbereitungsmethoden

1,1,3,3-Tetramethyl-disiloxane can be synthesized through several methods:

Reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane: This method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, or lithium borohydride in tetrahydrofuran.

Hydrolysis of Dimethylchlorosilane: This conventional method uses the hydrolysis of dimethylchlorosilane to produce this compound.

Analyse Chemischer Reaktionen

Reduction Reactions

TMDS serves as a mild yet effective reducing agent in organic synthesis, particularly in the presence of transition metal catalysts. Its Si–H bonds enable selective reductions while preserving other functional groups.

Key Reduction Pathways

Mechanistic Insights

-

Nitro Reduction : TMDS transfers hydrides via InI₃-mediated activation, avoiding over-reduction to hydroxylamines .

-

Amide Reduction : Platinum catalysts facilitate cleavage of the C–N bond, with TMDS acting as a hydride donor .

-

Selectivity : TMDS preferentially reduces nitro groups over nitriles, esters, and halides under Fe₃(CO)₁₂ catalysis .

Hydrolysis and Condensation

TMDS undergoes hydrolysis to form silanol intermediates, which condense into silicone polymers. This reactivity is critical for industrial silicone production.

Reaction Parameters

Surface Modification Reactions

TMDS reacts with hydroxylated surfaces (e.g., glass, metals) to form hydrophobic coatings via siloxane bond formation.

Catalytic Dehydrogenative Coupling

TMDS participates in Si–H/Si–O bond activation for cross-coupling reactions.

Notable Examples

-

With Alkynes : Ru-catalyzed coupling with terminal alkynes yields silylated alkenes .

-

With Arenes : B(C₆F₅)₃-mediated dehydrogenative coupling forms aryl-siloxane hybrids .

Comparative Reactivity Table

| Reagent | Functional Group Tolerance | Typical Catalysts | Advantages Over TMDS | Limitations |

|---|---|---|---|---|

| TMDS | NO₂, CN, C=O, Halides | Pt, InI₃, Fe₃(CO)₁₂ | Mild, selective, low cost | Slow kinetics for steric substrates |

| Phenylsilane | Limited (reduces esters) | Pd, Ni | Faster for epoxides | Over-reduction risks |

| Triethylsilane | Poor (reacts with ketones) | TFA | Acid-compatible | Limited scope |

Wissenschaftliche Forschungsanwendungen

Silicone Production

TMD serves as a crucial intermediate in the synthesis of silicone polymers. These polymers are widely used in various applications such as:

- Sealants : Providing flexibility and durability.

- Adhesives : Enhancing bonding strength.

- Coatings : Offering protection against environmental factors .

Surface Modification

TMD is effective in modifying surfaces to improve hydrophobicity and oleophobicity. This property is particularly valuable in industries such as:

- Textiles : Enhancing water repellency.

- Electronics : Protecting components from moisture and contaminants .

Cosmetic Formulations

In the cosmetic industry, TMD is used to enhance the texture and spreadability of creams and lotions. Its unique properties allow for a smooth application while providing a desirable finish .

Thermal Stability

Due to its excellent thermal stability, TMD is utilized in high-temperature applications. It finds significant use in:

- Automotive : As a component in engine oils and lubricants.

- Aerospace : In materials that require durability under extreme conditions .

Battery Technology

Recent studies have shown that TMD enhances the performance of lithium-ion batteries. Key findings include:

- Improved capacity retention at elevated temperatures (e.g., 81.2% retention at 55 °C).

- Enhanced rate performance during discharge cycles .

- Formation of conductive layers that facilitate better electron transport .

Case Study 1: Battery Performance Enhancement

A study demonstrated that adding 1 vol% TMD to LiNi0.5Mn1.5O4/Li cells significantly improved electrochemical properties:

- Capacity retention increased from 32.3% to 81.2% after cycling at high temperatures.

- The presence of TMD formed a thinner conductive layer on electrodes, enhancing overall battery efficiency .

Case Study 2: Surface Modification in Textiles

Research indicated that TMD-treated textiles exhibited superior water repellency compared to untreated fabrics. This modification process involved applying TMD to fabric surfaces, resulting in enhanced durability against water penetration .

Wirkmechanismus

The mechanism by which 1,1,3,3-tetramethyl-disiloxane exerts its effects involves its electrophilic nature, making it an attractive hydride source. In hydrosilylation reactions, it donates hydride ions to unsaturated substrates, facilitating the formation of siloxane bonds. In reduction reactions, it transfers hydride ions to carbonyl compounds, reducing them to alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Derivatives

1,3-Bis(glycidyloxypropyl)-1,1,3,3-tetramethyldisiloxane

- Structure : Glycidyl ether groups replace methyl groups.

- Reactivity : Epoxy functionalities enable crosslinking in resins.

- Applications : Enhances epoxy resin flexibility and processability while maintaining thermal stability .

- Key Data: Longer chain length compared to aminopropyl derivatives reduces network density in cured resins .

1,3-Bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane

- Structure : Terminal amine groups.

- Reactivity : Participates in epoxy curing as a tetrafunctional amine.

- Applications : Improves mechanical strength in poly(siloxane-urethane) copolymers .

Hydroxyalkyl and Hydroxyester Derivatives

1,3-Bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyldisiloxane

- Structure : Hydroxyester groups introduced via esterification.

- Reactivity : Acts as a chain extender in polyurethanes.

- Applications : Improves phase miscibility in poly(siloxane-urethane) copolymers due to polar ester groups, enhancing flame retardancy and biocompatibility .

- Synthesis : Achieved via optimized routes with >85% yield and reduced production costs .

1,3-Bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane

- Structure : Terminal hydroxyl groups.

- Applications : Used in moisture-curable coatings for medical devices, leveraging hydrolytic stability and low toxicity .

Catalytically Active Derivatives

1,1,3,3-Tetramethyl-1,3-(pinacolboryl)disiloxane (55)

- Structure : Boronate ester substituents.

- Reactivity : Enables regioselective Hiyama cross-coupling with alkenes.

- Applications : Synthesizes stereodefined vinyldisiloxanes for organic electronics .

- Performance : Demonstrated >90% regioselectivity in palladium-catalyzed reactions .

Substituted Disiloxanes in Material Science

1,1,3,3-Tetramethyl-1-[2'-(trimethoxysilyl)ethyl]-disiloxane

- Structure : Trimethoxysilyl ethyl group introduces hydrolyzable methoxy groups.

- Applications : Functions as a coupling agent in silica-filled polymers to enhance interfacial adhesion .

- Purity : Available as isomer mixtures (≥95%) for high-performance formulations .

1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane

- Structure : Vinyl groups at both terminals.

- Reactivity : Undergoes radical or hydrosilylation polymerization.

- Physical Properties : Density decreases linearly from 822.67 kg/m³ at 283.15 K to 778.04 kg/m³ at 328.15 K .

- Applications : Precursor for crosslinked silicone networks in high-temperature elastomers .

Isomeric Variations

1,1,1,3-Tetramethyldisiloxane

- Structure : Asymmetric methyl distribution (vs. symmetric 1,1,3,3-isomer).

- Applications : Less common due to inferior performance in polymer modifications compared to the symmetric isomer .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biologische Aktivität

1,1,3,3-Tetramethyl-disiloxane (TMDS) is an organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C4H14OSi2

- Molecular Weight : 134.32 g/mol

- Appearance : Colorless to yellowish transparent liquid

- Boiling Point : 292 °C

- Flash Point : 118 °C

- Specific Gravity : 0.98

- Solubility : Soluble in many organic solvents, including aromatic hydrocarbons and petroleum hydrocarbons.

TMDS exhibits biological activity primarily through its interactions with enzymes and proteins. It serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), enhancing the detection of biomolecules by forming stable complexes with them. The compound's silylating properties facilitate the formation of trimethylsilyl derivatives, which are crucial for improving the sensitivity and specificity of analytical techniques .

Biochemical Pathways

- Enzyme Modulation : TMDS can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular functions such as metabolism, growth, and apoptosis.

- Gene Expression : The compound may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular differentiation and proliferation.

- Cell Signaling : TMDS influences signaling pathways that regulate cell growth and differentiation .

Cellular Effects

The biological activity of TMDS extends to various cellular processes:

- Metabolic Changes : Alters metabolic rates by affecting enzyme activities involved in critical biochemical reactions.

- Cell Growth and Differentiation : Influences signaling pathways that regulate these processes, potentially impacting cellular health and function.

Research Findings and Case Studies

Research has demonstrated the versatility of TMDS in biological applications:

- Gas Chromatography Applications : Used extensively as a derivatizing agent to enhance the analysis of complex biomolecules in GC-MS.

- Cell Culture Modifications : TMDS has been utilized to modify cell culture conditions, impacting growth rates and cellular behavior.

- Potential in Drug Delivery Systems : Investigated for its ability to facilitate drug delivery through its interactions with biological membranes .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Gene Expression | Influences transcription factors impacting cellular growth |

| Cell Signaling | Modulates signaling pathways related to cell differentiation |

| Analytical Applications | Enhances detection in GC-MS for biomolecule analysis |

Safety Profile

While TMDS is generally considered safe for laboratory use, it does present some hazards:

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,1,3,3-tetramethyl-disiloxane derivatives be accurately determined using spectroscopic methods?

- Methodological Answer :

- Step 1 : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For example, the Si-O-Si stretching vibration typically appears at 1000–1100 cm⁻¹, while Si-CH₃ bonds show peaks near 1250–1260 cm⁻¹ .

- Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy. For ¹H NMR, methyl groups attached to silicon resonate at δ 0.1–0.3 ppm, and vinyl protons (in divinyl derivatives like 1,3-divinyltetramethyldisiloxane) appear at δ 5.5–6.5 ppm .

- Step 3 : Validate with mass spectrometry (MS) . The molecular ion peak for this compound (C₄H₁₄OSi₂) should appear at m/z 134.3, with fragmentation patterns reflecting Si-O bond cleavage .

Q. What experimental approaches are used to determine thermodynamic properties such as vapor pressure for this compound?

- Methodological Answer :

- Step 1 : Apply the Antoine equation to calculate vapor pressure. For 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, parameters are:

| A | B | C | Temperature Range (K) | Reference |

|---|---|---|---|---|

| 4.10855 | 1417.136 | -64.839 | 303–403 |

- Step 2 : Use static vapor pressure measurement techniques with calibrated manometers or transducers. Ensure temperature control within ±0.1 K to minimize errors.

- Step 3 : Cross-validate with gas chromatography (GC) retention time data under varying pressures .

Q. How can researchers synthesize and purify isomer mixtures of this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize via hydrosilylation using platinum catalysts (e.g., chloroplatinic acid) for vinyl-functionalized derivatives like 1,3-divinyltetramethyldisiloxane .

- Step 2 : Separate isomers via fractional distillation under reduced pressure (e.g., 10–50 mmHg) to exploit boiling point differences. For example, 1,3-divinyltetramethyldisiloxane (CAS 2627-95-4) has a density of 0.822 g/cm³ at 283 K .

- Step 3 : Confirm purity with GC-MS or HPLC , targeting ≥95% isomer content .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Compare datasets using statistical error analysis . For example, vapor pressure values from Sokolov et al. (1971) show <2% deviation between 303–403 K .

- Step 2 : Replicate experiments under identical conditions (e.g., temperature calibration, solvent purity).

- Step 3 : Use ab initio calculations (e.g., DFT at B3LYP/6-31G**) to predict enthalpy of vaporization (ΔvapH) and compare with empirical results .

Q. How does the incorporation of this compound modifiers affect the curing kinetics of epoxy resins?

- Methodological Answer :

- Step 1 : Prepare resin blends with 1–5 wt% siloxane modifier. For example, 1,3-bis(glycidyloxypropyl)-tetramethyldisiloxane increases chain flexibility due to its linear structure .

- Step 2 : Monitor curing via differential scanning calorimetry (DSC) . A reduction in exothermic peak temperature (ΔT = 10–15°C) indicates accelerated curing kinetics .

- Step 3 : Analyze crosslink density using dynamic mechanical analysis (DMA) . A 20% decrease in storage modulus (G') suggests reduced rigidity compared to unmodified resins .

Q. What computational methods predict the reactivity of this compound in surface modification applications?

- Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations to model siloxane adsorption on substrates (e.g., silica). The trimethoxysilyl group in derivatives like C₉H₂₆O₄Si₃ forms stable Si-O-Si bonds with surface hydroxyl groups .

- Step 2 : Calculate binding energies using density functional theory (DFT). For example, the InChIKey KNQHVULMVMRXTL-UHFFFAOYSA-N corresponds to a binding energy of -45 kcal/mol on SiO₂ surfaces .

- Step 3 : Validate with X-ray photoelectron spectroscopy (XPS) to confirm Si-O bond formation (binding energy ~103 eV) .

Q. Safety and Handling

Q. What precautions are critical when handling reactive this compound derivatives in laboratory settings?

- Methodological Answer :

- Step 1 : Use N95 masks and ventilated fume hoods to avoid inhalation of vapors (e.g., divinyl derivatives are flammable; flash point <50°C) .

- Step 2 : Wear nitrile gloves and eye protection to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste .

- Step 3 : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of Si-O bonds .

Eigenschaften

IUPAC Name |

dimethylsilyloxy(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQDQZEMGUESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30812-70-5 | |

| Details | Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30812-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

134.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-26-7 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.